
Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, ®-(9CI)” is a chemical compound with the molecular formula C9H16O4 . It contains a total of 29 atoms, including 16 Hydrogen atoms, 9 Carbon atoms, and 4 Oxygen atoms . This compound contains 28 bonds in total, including 12 non-Hydrogen bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 2 aliphatic esters .
Molecular Structure Analysis
The molecular structure of “Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, ®-(9CI)” is characterized by 28 bonds, including 12 non-Hydrogen bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 2 aliphatic esters .Physical And Chemical Properties Analysis
The boiling point of “Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, ®-(9CI)” is predicted to be 222.9±13.0 °C, and its density is predicted to be 1.020±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Natural Sources and Biological Activities of Esters
Research has indicated that phthalic acid esters (PAEs), a class of chemicals related to the compound , are not only synthesized but might also be naturally biosynthesized. These compounds, found in plants, algae, bacteria, and fungi, exhibit allelopathic, antimicrobial, and insecticidal activities, suggesting their potential in enhancing biotic and abiotic stress resistance. This challenges the perception of PAEs solely as pollutants, pointing towards their complex roles within ecosystems and the need for further study to understand their biological and ecological impacts (Huang et al., 2021).
Biotechnological Routes from Biomass
Lactic acid, produced by fermenting biomass sugars, serves as a precursor for various chemicals via biotechnological routes. Derivatives like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester highlight the renewable basis for producing value-added chemicals, underscoring the importance of lactic acid in green chemistry and its potential in creating sustainable industrial processes (Gao, Ma, & Xu, 2011).
Therapeutic Applications of Propolis Components
Caffeic acid phenethyl ester (CAPE), found in propolis, exhibits anti-inflammatory, neuroprotective, hepatoprotective, and cardioprotective effects. Its biological activities suggest a broad therapeutic potential, including as an adjunct in chemotherapy to enhance efficacy and reduce toxicity. Despite promising preclinical evidence, further research, including clinical trials, is needed to fully understand CAPE's therapeutic benefits and safety profile in humans (Tolba et al., 2013).
Analytical and Environmental Studies of Esters
The presence of esters like MCPD and glycidol in processed edible oils, highlighted by analytical and environmental studies, points to the significance of detecting and understanding the health implications of such contaminants. Reviews focusing on the occurrence, analysis, and metabolism of these compounds in food and biological systems emphasize the need for efficient detection methods and strategies to mitigate their presence, reflecting broader concerns regarding food safety and public health (Crews et al., 2013).
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-acetyloxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(12-7(2)10)8(11)13-9(3,4)5/h6H,1-5H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNMHWJIWPTKNO-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (R)-(9CI) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B177592.png)

![methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B177597.png)
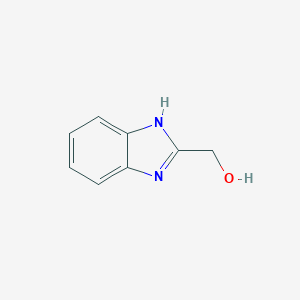
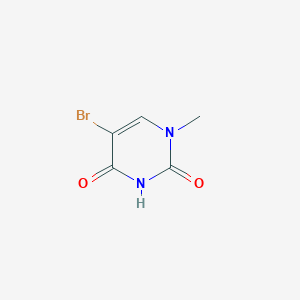

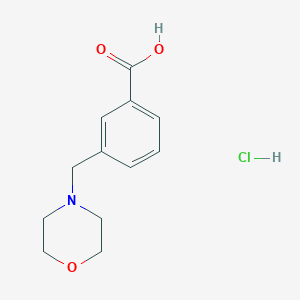

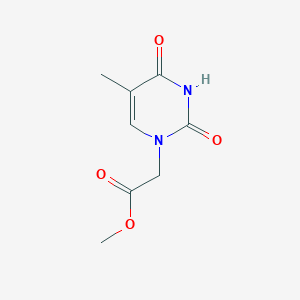
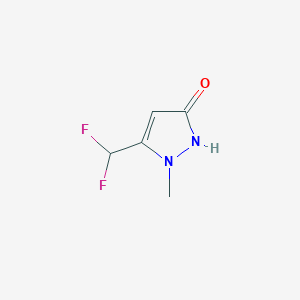
![1-Oxo-2,3-dihydro-1H-benzo[d]pyrrolo[2,1-b]-thiazole-3a-carboxylic acid](/img/structure/B177620.png)
